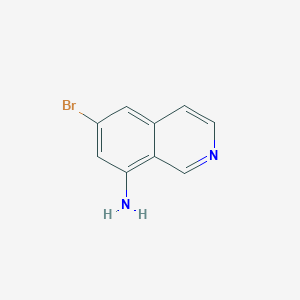

6-Bromoisoquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKNMBYFRJJIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 6 Bromoisoquinolin 8 Amine

Reactivity Profiles of Bromine Substituents on the Isoquinoline (B145761) Core

The bromine atom at the C6 position is a key handle for introducing molecular diversity. Its reactivity is typical of an aryl halide, enabling a variety of transformations, most notably through transition-metal-catalyzed cross-coupling reactions, nucleophilic substitution, and the formation of organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the C6-Br bond of the isoquinoline ring is well-suited for these transformations. researchgate.net

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a cornerstone for synthesizing arylamines from aryl halides. nih.gov The bromine atom at the C6 position can be coupled with a wide range of primary and secondary amines. While direct examples on 6-Bromoisoquinolin-8-amine are specific to proprietary synthesis, analogous transformations on related bromoisoquinoline systems are well-documented. For instance, the amination of 8-bromoisoquinoline (B29762) with various cyclic amines proceeds under Buchwald-Hartwig conditions, employing a palladium catalyst and a suitable base. mdpi.comnih.gov A scalable process for the amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) has been developed using a Pd(dba)₂/BINAP catalyst system, highlighting the industrial applicability of this reaction. acs.org

Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This method is widely used to create biaryl structures. The C6-Br of the isoquinoline scaffold readily participates in this reaction, allowing for the introduction of various aryl or heteroaryl substituents at this position. sci-hub.se

The table below summarizes typical conditions for these cross-coupling reactions based on related isoquinoline substrates.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product | Ref. |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(dba)₂ / Xantphos or BINAP | Cs₂CO₃ or K₂CO₃ | THF or Toluene | 6-Amino-substituted Isoquinoline | acs.org |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water | 6-Aryl-substituted Isoquinoline |

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.org In the isoquinoline system, the ring nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at positions ortho and para to it. While the C6 position is not as activated as positions like C1, SNAr reactions can still occur, often requiring forcing conditions or further activation. For an SNAr reaction to proceed, a nucleophile attacks the carbon bearing the leaving group (bromide), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. wikipedia.orglibretexts.org For instance, the bromine atom at the 6-position of a related isoquinoline has been shown to undergo substitution with nucleophiles like amines and thiols under basic conditions.

The bromine atom at C6 can be exploited to generate organometallic intermediates. orgsyn.org Halogen-metal exchange, typically using organolithium reagents like n-butyllithium at low temperatures, can convert the C6-bromo derivative into a 6-lithioisoquinoline species. researchgate.net This powerful nucleophile can then react with a variety of electrophiles to introduce new functional groups.

Alternatively, the formation of a Grignard reagent (RMgX) is a common strategy for activating aryl halides. sigmaaldrich.com Treatment of this compound with magnesium metal could, in principle, yield the corresponding Grignard reagent. However, a significant challenge arises from the presence of the acidic amine protons at the C8 position. Grignard reagents are strong bases and would be quenched by the amine N-H bonds. slideshare.netmasterorganicchemistry.com Therefore, for a successful Grignard-type reaction at the C6 position, the C8-amine functionality must first be protected with a suitable group that is stable to the Grignard formation conditions.

Transformations of the Amine Functionality at the C8 Position

The primary aromatic amine at the C8 position is a versatile functional group that serves as a gateway to numerous other functionalities through several key transformations. orgsyn.org

The lone pair of electrons on the nitrogen atom of the C8-amine makes it nucleophilic, allowing it to readily undergo alkylation and acylation reactions.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide. wikipedia.org The reaction proceeds via nucleophilic substitution, where the amine displaces the halide, leading to secondary or tertiary amines. The reaction of an amine with an alcohol can also be used for N-alkylation, often employing a catalyst to facilitate the process. rsc.org

N-Acylation: The C8-amine can be converted into an amide through reaction with an acylating agent like an acyl chloride or an acid anhydride (B1165640) (e.g., acetic anhydride). libretexts.org This transformation is often used as a protecting strategy for the amine group. The resulting amide is less basic and less nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org

The table below lists common reagents for these transformations.

| Reaction Type | Reagent Class | Example Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Iodomethane (CH₃I) | Secondary Amine |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| N-Acylation | Acyl Chloride | Benzoyl Chloride (C₆H₅COCl) | Amide |

One of the most powerful transformations of a primary aromatic amine is its conversion to a diazonium salt. libretexts.org Treatment of the C8-amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures, yields an arenediazonium salt (Ar-N₂⁺X⁻). masterorganicchemistry.comlkouniv.ac.in

The diazonio group is an excellent leaving group (N₂ gas), which can be displaced by a wide variety of nucleophiles in what are broadly known as Sandmeyer and related reactions. masterorganicchemistry.com This two-step sequence allows the introduction of a diverse array of functional groups at the C8 position that are often difficult to install directly. mdpi.comnih.govlibretexts.org

| Reaction Name | Reagent(s) | Product (C8-Substituent) | Ref. |

| Sandmeyer Reaction | CuBr / HBr | Bromo (-Br) | masterorganicchemistry.com |

| Sandmeyer Reaction | CuCl / HCl | Chloro (-Cl) | masterorganicchemistry.com |

| Sandmeyer Reaction | CuCN / KCN | Cyano (-CN) | masterorganicchemistry.com |

| Schiemann Reaction | HBF₄, then heat | Fluoro (-F) | lkouniv.ac.in |

| Replacement by Hydroxyl | H₂O, H⁺, heat | Hydroxyl (-OH) | masterorganicchemistry.com |

| Replacement by Iodine | KI | Iodo (-I) | lkouniv.ac.in |

| Deamination | H₃PO₂ | Hydrogen (-H) | masterorganicchemistry.com |

Directing Effects of the Amine Group in Electrophilic Aromatic Substitution

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the this compound core are dictated by the interplay of the electronic properties of its constituent parts: the electron-rich benzene (B151609) ring, the electron-deficient pyridine (B92270) ring, and the two substituents, the amino (-NH2) group and the bromine (-Br) atom.

The amino group at the C-8 position is a powerful activating group for EAS. masterorganicchemistry.comallrounder.ai This is due to its strong electron-donating resonance effect (+M effect), where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. libretexts.orgwikipedia.org This donation of electron density significantly increases the nucleophilicity of the benzene portion of the isoquinoline, making it much more susceptible to attack by electrophiles than the unsubstituted benzene ring. masterorganicchemistry.com Conversely, the pyridine ring of the isoquinoline system is inherently electron-deficient due to the electronegativity of the nitrogen atom and is generally deactivated towards electrophilic attack compared to benzene. uoanbar.edu.iq In acidic conditions, protonation of the pyridine nitrogen further deactivates this ring. uoanbar.edu.iq

The -NH2 group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. allrounder.ailibretexts.org In the case of this compound, the positions ortho to the C-8 amine are C-7 and the C-8a ring junction, while the para position is C-5. Therefore, electrophilic substitution is strongly favored at the C-5 and C-7 positions on the carbocyclic ring.

The bromine atom at the C-6 position is a deactivating group due to its electron-withdrawing inductive effect (-I effect), which outweighs its weaker electron-donating resonance effect. masterorganicchemistry.comlibretexts.org However, like other halogens, it also acts as an ortho, para-director. wikipedia.org It directs incoming electrophiles to its ortho positions (C-5 and C-7) and its para position (C-3, which is on the deactivated pyridine ring).

When both substituents are considered, the powerful activating and directing effect of the C-8 amino group dominates the weaker, deactivating effect of the C-6 bromine. Both groups direct to the same positions, C-5 and C-7. This confluence results in a high degree of regioselectivity, with electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation expected to occur predominantly at the C-5 and C-7 positions.

Table 1: Summary of Substituent Directing Effects in this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| Amine (-NH2) | C-8 | Strong +M, Weak -I | Strongly Activating | ortho, para (to C-5, C-7) |

| Bromo (-Br) | C-6 | Weak +M, Strong -I | Weakly Deactivating | ortho, para (to C-5, C-7) |

Multi-Functionalization and Library Synthesis Strategies utilizing this compound

This compound is a valuable bifunctional scaffold for the synthesis of compound libraries in medicinal and materials chemistry. enamine.netchemrxiv.org Its structure contains two distinct and chemically addressable functional groups—the primary aromatic amine at C-8 and the bromo substituent at C-6—which can be selectively modified through a variety of orthogonal chemical reactions. This allows for the systematic introduction of molecular diversity at two different points on the isoquinoline core, making it an ideal building block for creating large collections of related molecules for structure-activity relationship (SAR) studies.

The primary amine group at the C-8 position is a versatile nucleophile. It readily participates in a range of bond-forming reactions, including:

N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form a diverse array of amides and sulfonamides.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced to yield secondary or tertiary amines.

The bromine atom at the C-6 position serves as a synthetic handle for introducing complexity, primarily through transition metal-catalyzed cross-coupling reactions. Halogenated isoquinolines are considered indispensable intermediates for this purpose. The C-Br bond can be functionalized via reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form substituted 6-aminoisoquinoline (B57696) derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted alkenes at the C-6 position.

Cyanation: Introduction of a nitrile group, which can be further elaborated into other functional groups like carboxylic acids or amines.

The power of using this compound in library synthesis lies in the ability to combine these reactions in a combinatorial fashion. By reacting a set of building blocks at the C-8 amine and another set of building blocks at the C-6 bromo position, a large and diverse library of compounds can be generated from a single, common scaffold. This strategy is highly efficient for exploring the chemical space around the isoquinoline core to optimize biological activity or material properties. researchgate.net

Table 2: Illustrative Library Synthesis from this compound Scaffold

| Scaffold | Reagent for C-8 Amine (R¹) | Reagent for C-6 Bromo (R²) | Potential Product Structure |

| This compound | Acetyl Chloride | Phenylboronic Acid | N-(6-Phenylisoquinolin-8-yl)acetamide |

| This compound | Benzaldehyde (reductive amination) | Pyrrolidine (Buchwald-Hartwig) | N-Benzyl-6-(pyrrolidin-1-yl)isoquinolin-8-amine |

| This compound | Methanesulfonyl Chloride | Ethynyltrimethylsilane (Sonogashira) | N-(6-((Trimethylsilyl)ethynyl)isoquinolin-8-yl)methanesulfonamide |

| This compound | Cyclohexanecarboxylic Acid | 4-Methylstyrene (Heck) | N-(6-(4-Methylstyryl)isoquinolin-8-yl)cyclohexanecarboxamide |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromoisoquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering profound insights into the molecular structure at the atomic level. ipb.ptresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. longdom.org For complex heterocyclic systems like 6-bromoisoquinolin-8-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous structural assignment. researchgate.net

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm). In aromatic systems like isoquinoline (B145761), the protons are typically found in the downfield region.

For this compound, the protons on the aromatic rings will exhibit characteristic chemical shifts and coupling patterns. The protons on carbons directly bonded to an amine group typically appear between approximately 2.3 and 3.0 ppm. libretexts.org The hydrogens attached to the amine nitrogen itself can appear over a wide range from 0.5 to 5.0 ppm, and their signal may be broadened due to hydrogen bonding and exchange. libretexts.org The addition of D₂O can be used to confirm the presence of -NH protons as they will exchange with deuterium, causing the signal to disappear. libretexts.org

Interactive Data Table: Representative ¹H NMR Data for Substituted Isoquinolines

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 2-Phenylquinoline | CDCl₃ | H-3, H-4, H-5, H-8 | 8.24 - 8.12 (m) |

| 2-Phenylquinoline | CDCl₃ | H-6 | 7.75 - 7.69 (m) |

| 2-Phenylquinoline | CDCl₃ | H-7 | 7.56 - 7.49 (m) |

| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | H-6' | 8.71 - 8.66 (m) |

| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | H-3, H-4 | 7.76 - 7.67 (m) |

| Data sourced from a study on pyridine (B92270) and quinoline (B57606) synthesis. rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shift range for ¹³C is much wider than for ¹H NMR, which often allows for the resolution of all unique carbon signals. oregonstate.edu Aromatic and alkene carbons typically resonate in the range of 100-170 ppm. oregonstate.edu Carbonyl carbons appear further downfield, with ketones and aldehydes between 190-220 ppm and carboxylic acid derivatives between 150-175 ppm. organicchemistrydata.org

For this compound, the carbon atoms of the isoquinoline ring will appear in the aromatic region. The carbon atom bonded to the bromine (C-6) would be expected to show a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the amino group (C-8) will also have a characteristic chemical shift. Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu

Interactive Data Table: Representative ¹³C NMR Data for Substituted Quinolines and Pyridines

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 2-Phenylquinoline | CDCl₃ | C-2, C-9 | 157.4, 148.3 |

| 2-Phenylquinoline | CDCl₃ | Aromatic C-H | 129.7, 129.3, 128.8, 127.6, 127.5, 127.2, 126.3 |

| 2-Phenylquinoline | CDCl₃ | Aromatic C | 139.7, 136.8, 119.0 |

| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | C-2, C-2', C-6' | 160.0, 157.1, 149.5 |

| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | Aromatic C-H | 129.7, 122.2, 120.7, 119.2, 115.0, 111.9 |

| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | Aromatic C, OCH₃ | 140.8, 136.7, 55.3 |

| Data sourced from a study on pyridine and quinoline synthesis. rsc.org |

For derivatives of this compound that may possess stereocenters or exhibit conformational isomerism, advanced NMR techniques are essential for complete structural elucidation. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This technique reveals scalar (through-bond) couplings between protons, typically those separated by two or three bonds. longdom.org It is instrumental in establishing the sequence of protons within a spin system, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons and for connecting different spin systems across the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and conformation of a molecule. acdlabs.com

The application of these techniques to derivatives of this compound would allow for a detailed three-dimensional structural model to be constructed.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. wikipedia.org These techniques are complementary and offer valuable information about the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu Different functional groups absorb at characteristic frequencies, making FT-IR a powerful tool for identifying the presence of specific bonds.

For this compound, the FT-IR spectrum would be expected to show several key absorptions:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgorgchemboulder.com These bands are generally weaker and sharper than the O-H stretching bands of alcohols. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are usually observed between 3100 and 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system typically appear in the 1650-1450 cm⁻¹ region. vscht.cz

N-H Bending: The N-H bending (scissoring) vibration of primary amines is found in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: Aromatic amines exhibit a strong C-N stretching band between 1335 and 1250 cm⁻¹. orgchemboulder.com

C-Br Stretching: The C-Br stretching vibration typically appears in the far-infrared region, generally below 680 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Ranges for Key Functional Groups

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | Variable |

| Aromatic Ring | C=C Stretch | ~1600 & ~1475 | Variable |

| Primary Amine | N-H Bend | 1650 - 1580 | Variable |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

| Data compiled from general IR spectroscopy tables. orgchemboulder.comvscht.czscribd.com |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nicoletcz.cz While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetrical non-polar bonds often produce strong Raman signals, while they may be weak or absent in the FT-IR spectrum. nicoletcz.cz

For this compound, FT-Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring system. The stretching vibrations of C=C and C=N bonds within the isoquinoline core would be expected to give strong Raman signals. nicoletcz.cz The use of a near-infrared laser in FT-Raman helps to minimize fluorescence, which can be an issue with aromatic compounds. nicoletcz.cz The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic structure of conjugated systems. The UV-Vis spectrum of a molecule provides information about the electronic transitions between molecular orbitals, which are characteristic of its chromophores.

For this compound, the core isoquinoline ring system constitutes the primary chromophore. This bicyclic aromatic structure gives rise to intense absorption bands in the UV region, typically corresponding to π → π* transitions. The presence of substituents on the aromatic rings significantly modulates the absorption characteristics. The amino group (-NH₂) at the C-8 position acts as a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Through its lone pair of electrons, the amino group engages in resonance with the aromatic π-system, an effect known as intramolecular charge transfer (ICT). nih.gov This charge delocalization effectively lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths. nih.govresearchgate.net

The bromine atom at the C-6 position also influences the electronic spectrum, albeit to a lesser extent than the amino group. While halogens are generally considered deactivating groups in electrophilic aromatic substitution, their lone pairs can also participate in resonance, contributing to a slight red shift. Theoretical and experimental studies on related substituted quinolines and isoquinolines have shown that the positions and electronic nature of substituents are critical in determining the precise absorption wavelengths. researchgate.netpsgcas.ac.in For instance, studies on 8-amino-6-methoxy quinolinium derivatives have demonstrated complex spectra with multiple absorption bands, which were assigned to specific electronic transitions using theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT). tandfonline.comresearchgate.net

The solvent environment can also play a crucial role in the position of absorption bands, a phenomenon known as solvatochromism. researchgate.net In polar solvents, molecules with significant ground-state dipole moments, such as this compound, may exhibit shifts in their absorption maxima compared to nonpolar solvents due to differential stabilization of the ground and excited states.

The emission properties (fluorescence) of this compound are likewise dictated by its electronic structure. Following excitation at an absorption maximum, the molecule can relax to the ground state by emitting a photon. The resulting fluorescence spectrum is typically a mirror image of the lowest-energy absorption band and occurs at a longer wavelength (a Stokes shift). The quantum yield and lifetime of fluorescence are sensitive to the molecular structure and environment. Research on a dicationic derivative of 6-bromoisoquinoline (B29742) has shown that its encapsulation within a macrocyclic host can lead to significant phosphorescence emission at room temperature. researchgate.net

Table 1: Predicted UV-Vis Spectroscopic Data for this compound in a Prototypical Solvent

| Predicted Transition | λmax (nm) | Molar Absorptivity (log ε) | Notes |

| π → π | ~330-350 | ~3.5-4.0 | Main absorption band influenced by the amino group's auxochromic effect. researchgate.net |

| π → π | ~270-290 | ~4.0-4.5 | Characteristic transition of the isoquinoline aromatic system. psgcas.ac.in |

| n → π* | >360 | ~2.0-2.5 | Often observed as a weak shoulder, resulting from the nitrogen lone pair. |

Note: The data in this table are illustrative, based on values reported for structurally similar amino- and bromo-substituted isoquinolines and quinolines. researchgate.netpsgcas.ac.intandfonline.com Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, it is primarily used to determine the precise molecular weight of a compound and to deduce its structure from characteristic fragmentation patterns. libretexts.org

The molecular formula of this compound is C₉H₇BrN₂, giving it a monoisotopic mass of approximately 221.98 Da. A key feature in the mass spectrum of this compound is the presence of a distinctive molecular ion (M⁺) region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). savemyexams.com Consequently, the mass spectrum will exhibit two peaks for the molecular ion: the M⁺ peak corresponding to the molecule containing ⁷⁹Br, and an [M+2]⁺ peak for the molecule with ⁸¹Br. These two peaks will have a relative intensity ratio of approximately 1:1, which is a definitive indicator for the presence of a single bromine atom in the molecule. savemyexams.com

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion can undergo fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation of isoquinoline and its derivatives often follows predictable pathways. nih.govscielo.br For this compound, likely fragmentation events could include:

Loss of a bromine radical: Cleavage of the C-Br bond would result in a fragment ion at [M-Br]⁺ (m/z ≈ 143).

Loss of ammonia (B1221849) or related species: The amino group could be eliminated, potentially as NH₃, leading to a fragment at [M-NH₃]⁺. researchgate.net

Ring Fragmentation: The isoquinoline ring system can undergo cleavage, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) from the pyridine part of the ring system, a common fragmentation for nitrogen heterocycles.

The analysis of these fragmentation patterns, when compared with established data for isoquinoline alkaloids and related structures, allows for the confirmation of the core skeleton and the location of substituents. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can further provide the exact mass of the molecular ion and its fragments to within a few parts per million, allowing for the unambiguous determination of the elemental composition. rsc.org

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | ~222 | Molecular ion containing the ⁷⁹Br isotope. |

| [M+2]⁺ | ~224 | Molecular ion containing the ⁸¹Br isotope, with an intensity nearly equal to the M⁺ peak. savemyexams.com |

| [M-Br]⁺ | ~143 | Fragment resulting from the loss of the bromine atom. |

| [M-HCN]⁺ | ~195/197 | Fragment from the loss of hydrogen cyanide, showing the Br isotopic pattern. |

| [C₈H₆N₂]⁺ | ~130 | A possible fragment after the loss of both Br and a hydrogen. |

Note: The m/z values are nominal masses. The fragmentation pathways are proposed based on general principles of mass spectrometry for related compounds. nih.govscielo.br

Integration of Spectroscopic Data for Comprehensive Structural Characterization

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, their true power lies in their integrated application. nih.gov The comprehensive characterization of this compound relies on combining the findings from UV-Vis spectroscopy, mass spectrometry, and typically other methods like NMR and IR spectroscopy.

The process of structural elucidation using this integrated approach can be summarized as follows:

Molecular Formula Confirmation: High-resolution mass spectrometry provides the exact mass of the molecular ion, which is used to determine the most likely elemental formula (C₉H₇BrN₂). The characteristic 1:1 isotopic pattern for the [M]⁺ and [M+2]⁺ peaks unequivocally confirms the presence of one bromine atom. savemyexams.com

Core Structure and Conjugation: UV-Vis spectroscopy corroborates the presence of a large, conjugated aromatic system, as indicated by the strong π → π* transitions. researchgate.netpsgcas.ac.in The specific wavelengths of absorption (λmax) can be compared with databases or with data from closely related compounds (e.g., isoquinoline, 8-aminoisoquinoline, 6-bromoisoquinoline) to confirm the isoquinoline core and the presence of electron-donating groups like the amino function. researchgate.netnih.gov

Fragment Corroboration: The fragmentation pattern observed in the mass spectrum is then used to piece together the molecule. The loss of a bromine radical (79 or 81 Da) and other characteristic neutral losses (like HCN) are checked for consistency with the proposed structure of a bromo-amino-substituted isoquinoline. nih.gov This helps to distinguish it from other potential isomers that would share the same molecular formula but exhibit different fragmentation patterns.

By synthesizing the data from these different analytical methods, a complete and confident structural assignment for this compound is achieved. The UV-Vis spectrum confirms the electronic nature of the chromophore, while the mass spectrum provides definitive proof of the molecular weight and elemental composition, and offers vital clues about the molecular framework through fragmentation analysis. libretexts.orgnih.gov

Theoretical and Computational Investigations of 6 Bromoisoquinolin 8 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches provide insights that are complementary to experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A typical DFT study of 6-Bromoisoquinolin-8-amine would involve optimizing the molecular geometry to find its most stable conformation. This would be followed by calculations of various electronic properties. Key parameters often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The distribution of electron density and the molecular electrostatic potential would also be mapped to identify regions susceptible to electrophilic or nucleophilic attack.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, could provide a more rigorous, though computationally expensive, analysis of the electronic structure of this compound. Conversely, semi-empirical methods, which incorporate some experimental data, offer a faster, albeit less accurate, means of calculation. These methods could be used to corroborate findings from DFT or to perform preliminary conformational searches.

Prediction and Interpretation of Spectroscopic Data through Computational Approaches

Computational methods are frequently employed to simulate and help interpret experimental spectra.

Simulated Vibrational Spectra (IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. By simulating these spectra for this compound, each calculated vibrational mode could be assigned to specific atomic motions, such as stretching, bending, or wagging of bonds. This would aid in the interpretation of experimental IR and Raman spectra.

Electronic Absorption Spectra (UV-Vis)

Time-Dependent DFT (TD-DFT) is a common approach for simulating the electronic absorption spectra (UV-Vis) of molecules. For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from occupied to unoccupied molecular orbitals. This information is valuable for understanding the molecule's photophysical properties.

NMR Chemical Shift Predictions

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts for a molecule. By calculating the magnetic shielding of the various nuclei (e.g., ¹H and ¹³C) in this compound, its theoretical NMR spectrum can be generated. These predicted chemical shifts can then be compared with experimental data to confirm the molecular structure.

Analysis of Molecular Reactivity and Stability

Quantum chemical calculations are instrumental in elucidating the electronic characteristics that govern the reactivity and stability of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to model the structure and properties of molecules like this compound. While specific computational studies detailing these properties for this compound are not prevalent in publicly accessible literature, the theoretical framework allows for a predictive understanding.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic system and the amino group (-NH2), as the lone pair of electrons on the nitrogen atom significantly contributes to this orbital. The LUMO, conversely, would be distributed across the π-system of the isoquinoline (B145761) ring, representing the most favorable location for accepting electron density. A smaller HOMO-LUMO gap would suggest higher reactivity.

A comprehensive search of scientific literature did not yield specific published values for the FMO energies of this compound. However, a hypothetical data table based on such an analysis would resemble the following:

| Parameter | Energy (eV) | Description |

| EHOMO | Value not available | Indicates electron-donating ability; higher energy suggests stronger nucleophilicity. |

| ELUMO | Value not available | Indicates electron-accepting ability; lower energy suggests stronger electrophilicity. |

| Energy Gap (ΔE) | Value not available | (ELUMO - EHOMO); smaller gap implies higher reactivity and lower kinetic stability. |

This table is illustrative. Specific data for this compound is not available in published literature.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule on its electron density surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are targets for electrophiles, while regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.

In the case of this compound, an MEP map would be expected to show the most negative potential localized around the nitrogen atom of the isoquinoline ring and the nitrogen of the 8-amino group, due to their lone pairs of electrons. These sites would be the primary centers for protonation and interaction with electrophiles. Positive potential would likely be observed on the hydrogen atoms of the amino group and, to a lesser extent, other hydrogen atoms on the aromatic ring.

Detailed MEP maps and specific potential values for this compound are not available in the reviewed scientific literature. An example of how such data would be presented is shown below.

| Molecular Region | Potential Value (kcal/mol) | Interpretation |

| Amino Group (N atom) | Value not available | Highly negative; indicates a primary site for electrophilic attack or hydrogen bonding. |

| Isoquinoline Ring (N atom) | Value not available | Negative; a secondary site for electrophilic attack. |

| Amino Group (H atoms) | Value not available | Positive; indicates susceptibility to nucleophilic interaction. |

This table is illustrative. Specific data for this compound is not available in published literature.

For this compound, NBO analysis would quantify the charge distribution, confirming the expected negative charge on the nitrogen atoms and positive charges on the hydrogens of the amine group. Key intramolecular interactions would likely include the delocalization of the nitrogen lone pair of the amino group (a donor orbital) into the antibonding π* orbitals of the isoquinoline ring system (acceptor orbitals). This interaction is crucial for the stability of the molecule.

Specific NBO analysis data for this compound could not be located in published research. A representative table of NBO results would include the following types of data:

| Atom | Natural Charge (e) | Hybridization |

| N (amino) | Value not available | e.g., sp2.x |

| N (ring) | Value not available | e.g., sp2.y |

| Br | Value not available | e.g., spx |

| Donor NBO → Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | |

| LP(Namino) → π*(C-C)ring | Value not available |

This table is illustrative. Specific data for this compound is not available in published literature.

Computational Modeling of Reaction Mechanisms Involving this compound

A thorough search of the chemical literature did not reveal any studies that have computationally modeled specific reaction mechanisms involving this compound as a reactant.

In Silico Design and Screening of this compound Analogs

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and virtual screening, are central to modern drug discovery and materials science. These techniques use a known molecule, such as this compound, as a scaffold or starting point for the design of new analogs with enhanced properties. For instance, the 8-aminoquinoline (B160924) core is a well-known pharmacophore in antimalarial drugs. An in silico approach could be used to design analogs of this compound by modifying substituents on the ring to improve binding affinity to a biological target, optimize pharmacokinetic properties, or tune electronic characteristics. QSAR models correlate structural or physicochemical properties of a series of compounds with their biological activity, enabling the prediction of the activity of novel, yet-to-be-synthesized molecules. nih.gov

Despite the known biological relevance of the 8-aminoquinoline and isoquinoline scaffolds, specific in silico design or screening studies that use this compound as the parent compound for analog development were not found in the reviewed literature.

Applications of 6 Bromoisoquinolin 8 Amine in Advanced Organic Synthesis and Material Sciences

6-Bromoisoquinolin-8-amine as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the bromo and amino functional groups on the this compound core makes it a highly versatile precursor for the synthesis of more intricate molecular architectures. evitachem.comallgreenchems.com The presence of these two distinct reactive handles allows for sequential and site-selective modifications, providing a pathway to a diverse array of substituted isoquinoline (B145761) derivatives. researchgate.netgoogle.com

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions. evitachem.com This includes well-established methodologies such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with various boronic acids and their derivatives. researchgate.net This reaction is instrumental in introducing aryl, heteroaryl, or alkyl substituents at this position, significantly increasing the molecular complexity and diversity of the resulting compounds. Similarly, other cross-coupling reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to forge carbon-carbon, carbon-alkyne, and carbon-nitrogen bonds, respectively.

The amino group at the 8-position serves as a versatile nucleophile and a point for further derivatization. evitachem.com It can readily undergo a variety of chemical transformations, including acylation, alkylation, sulfonylation, and diazotization. Diazotization of the amino group, followed by a Sandmeyer reaction, allows for the introduction of a wide range of substituents, including halogens, cyano, and hydroxyl groups, further expanding the synthetic utility of this scaffold. researchgate.net

The dual functionality of this compound is particularly advantageous for the synthesis of polysubstituted isoquinolines, which are key structural motifs in many biologically active compounds and functional materials. The ability to selectively functionalize both the 6- and 8-positions provides chemists with a powerful tool for creating molecular diversity and fine-tuning the properties of the target molecules.

Below is a table summarizing the key reactions and their applications for this compound:

| Functional Group | Reaction Type | Reagents/Catalysts | Application |

| 6-Bromo | Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | C-C bond formation (arylation, alkylation) |

| 6-Bromo | Heck Coupling | Pd catalyst, base, alkene | C-C bond formation (vinylation) |

| 6-Bromo | Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | C-C bond formation (alkynylation) |

| 6-Bromo | Buchwald-Hartwig Amination | Pd catalyst, base, amine | C-N bond formation |

| 8-Amino | Acylation | Acyl chloride, anhydride (B1165640) | Amide synthesis |

| 8-Amino | Alkylation | Alkyl halide, base | Secondary/tertiary amine synthesis |

| 8-Amino | Sulfonylation | Sulfonyl chloride, base | Sulfonamide synthesis |

| 8-Amino | Diazotization/Sandmeyer | NaNO₂, H⁺; CuX | Introduction of various substituents (X = Cl, Br, CN, OH) |

Development of Ligands and Catalysts derived from this compound Scaffolds

The isoquinoline framework, particularly when functionalized with coordinating groups like amines, is a valuable scaffold for the design of ligands for transition metal catalysis. The nitrogen atom within the isoquinoline ring and the exocyclic amino group of this compound can act as coordination sites for metal ions. This has led to the exploration of its derivatives in the development of novel catalysts.

A significant application in this area is the use of chiral diamines derived from the 8-amino-tetrahydroquinoline backbone as ligands in metal-catalyzed asymmetric synthesis. mdpi.com For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully employed as ligands in rhodium-based catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com These reactions are crucial for the synthesis of biologically active alkaloids and their precursors. mdpi.com The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand, highlighting the importance of the 8-aminoquinoline (B160924) scaffold in asymmetric catalysis.

Furthermore, the 6-bromo substituent provides a convenient handle for anchoring the isoquinoline scaffold to other molecular fragments or solid supports, which can be advantageous for catalyst immobilization and recycling. The amino group at the 8-position can also be readily modified to introduce other coordinating moieties, such as phosphines, to create bidentate or polydentate ligands. The resulting phosphino-amine (PN) ligands are a versatile class of ligands that have shown great promise in a variety of catalytic transformations. scispace.com

The development of catalysts based on the this compound scaffold is an active area of research, with potential applications in a wide range of organic transformations, including hydrogenations, cross-coupling reactions, and other asymmetric processes. The modular nature of this building block allows for the systematic tuning of the steric and electronic properties of the resulting ligands and catalysts to achieve optimal performance.

Role in Supramolecular Chemistry and Advanced Materials Design

The structural features of this compound make it an intriguing component for the construction of supramolecular assemblies and the design of advanced materials. The aromatic isoquinoline core can participate in π-π stacking interactions, while the amino group can act as a hydrogen bond donor and the ring nitrogen as a hydrogen bond acceptor. The bromine atom introduces the possibility of halogen bonding, a highly directional non-covalent interaction.

These non-covalent interactions can be harnessed to direct the self-assembly of molecules into well-defined supramolecular architectures, such as one-, two-, or three-dimensional networks. The properties of these materials, including their photophysical, electronic, and host-guest properties, can be tailored by modifying the structure of the this compound building block. For example, the introduction of long alkyl chains can promote the formation of liquid crystalline phases, while the incorporation of chromophoric units can lead to materials with interesting optical properties.

Host-Guest Chemistry with Macrocyclic Receptors

The isoquinoline moiety is a known guest for various macrocyclic hosts. nih.govresearchgate.net The electron-rich aromatic system and the potential for hydrogen bonding make isoquinoline and its derivatives suitable candidates for encapsulation within the cavities of macrocycles such as cyclodextrins, calixarenes, and cucurbiturils. nih.govresearchgate.net This host-guest complexation can significantly alter the physicochemical properties of the guest molecule, including its solubility, stability, and reactivity. nih.gov

In the context of this compound, the amino group can provide an additional binding site for interaction with the macrocyclic host. For example, the ammonium (B1175870) form of the amino group can form strong electrostatic and hydrogen bonding interactions with the negatively charged portals of cucurbiturils or the sulfonate groups of sulfonated calixarenes. The binding affinity and selectivity can be tuned by modifying the structure of both the host and the guest.

The encapsulation of this compound derivatives within macrocyclic hosts can be utilized for various applications, such as the development of drug delivery systems, chemical sensors, and molecular switches. The controlled release of the guest molecule can be triggered by external stimuli, such as changes in pH, temperature, or the presence of a competitive guest.

Exploration of Halogen Bonding Interactions

The bromine atom at the 6-position of the isoquinoline ring is a potential halogen bond donor. ijres.orgnih.gov Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen, oxygen, or sulfur atom. nih.govmdpi.com This interaction is highly directional and its strength is comparable to that of a conventional hydrogen bond. mdpi.com

The ability of this compound to participate in halogen bonding makes it a valuable building block for crystal engineering and the design of solid-state materials with specific structures and properties. mdpi.com By co-crystallizing this compound with suitable halogen bond acceptors, it is possible to construct predictable and robust supramolecular architectures. The directionality of the halogen bond provides a powerful tool for controlling the packing of molecules in the solid state.

Furthermore, halogen bonding is increasingly being recognized as an important interaction in organocatalysis. nih.govnih.gov Halogen bond donors can act as Lewis acids to activate substrates and catalyze a variety of organic reactions. nih.govdntb.gov.ua The bromine atom in derivatives of this compound could potentially be utilized in the design of novel halogen bonding organocatalysts.

Emerging Applications in Chemical Biology Research

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, as it is found in a large number of biologically active natural products and synthetic drugs. scirp.orgmdpi.com Derivatives of this compound are being explored for their potential as bioactive molecules in various areas of chemical biology research. evitachem.comresearchgate.net

The ability to functionalize both the 6- and 8-positions of the isoquinoline ring allows for the creation of libraries of compounds with diverse pharmacological profiles. These compounds can be screened for their activity against a wide range of biological targets, including enzymes, receptors, and ion channels. For example, isoquinoline derivatives have been investigated as potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netnih.govdoaj.org

The 8-aminoquinoline moiety is a known chelator of metal ions, and this property has been exploited in the design of compounds for the treatment of diseases associated with metal dyshomeostasis, such as Alzheimer's disease. scirp.org The bromine atom can be used to modulate the lipophilicity and pharmacokinetic properties of the molecules, or as a handle for the attachment of imaging agents or other functional groups.

The study of the interactions of this compound derivatives with biological systems is an emerging area of research. By using techniques such as molecular docking and biochemical assays, researchers can gain insights into the mechanism of action of these compounds and identify potential new therapeutic targets. researchgate.net The versatility of the this compound scaffold makes it a valuable tool for the development of new chemical probes and drug candidates.

Q & A

Q. What are the recommended analytical techniques for confirming the structure of 6-Bromoisoquinolin-8-amine?

To confirm the structure, employ X-ray crystallography for definitive three-dimensional molecular geometry and NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to analyze proton environments and carbon connectivity. For bromine-specific characterization, use halogen nuclear magnetic resonance (²⁷Br NMR) if accessible. These methods resolve positional isomerism and validate substitution patterns, critical for distinguishing 6-bromo derivatives from analogs like 4-bromo or 8-bromo isomers .

Q. What safety protocols should be followed when handling this compound?

- Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles.

- Store at 0–6°C in airtight containers to prevent degradation, as brominated heterocycles are often light-sensitive .

- Avoid inhalation or skin contact; work in a fume hood with proper ventilation.

- Dispose of waste via licensed chemical disposal services to comply with environmental regulations .

Q. How can researchers synthesize this compound?

A common route involves direct bromination of isoquinolin-8-amine using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid solvent at 50–60°C). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Validate purity using HPLC (≥95%) and mass spectrometry .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools optimize synthetic routes for this compound?

Platforms leveraging Reaxys or Pistachio databases predict feasible precursors and reaction conditions. Input the target structure to generate one-step or multi-step pathways, prioritizing atom economy and functional group compatibility. For example, AI may suggest Buchwald-Hartwig amination or Ullmann coupling for introducing the amine group post-bromination. Validate predictions with small-scale trials and adjust parameters (e.g., catalyst loading, solvent polarity) based on intermediate characterization .

Q. What experimental strategies address contradictions in reported physicochemical data (e.g., melting points) for this compound?

Discrepancies in literature data (e.g., mp ranges) often arise from impurities or polymorphic forms. To resolve this:

- Reproduce synthesis using high-purity starting materials (≥97% by HPLC).

- Characterize the compound via differential scanning calorimetry (DSC) to identify polymorph transitions.

- Perform elemental analysis to confirm stoichiometry and rule out hydrate/solvate formation. Cross-reference data with independent sources (e.g., PubChem, EPA DSSTox) to establish consensus values .

Q. How does this compound interact with transition metals, and what applications arise from these complexes?

The amine and bromine groups act as bidentate ligands , forming stable complexes with metals like Pd(II), Cu(I), or Ru(II). To study coordination:

- Conduct titration experiments monitored by UV-Vis spectroscopy to determine binding stoichiometry.

- Use cyclic voltammetry to assess redox behavior of metal complexes. Applications include catalysis (e.g., cross-coupling reactions) or photoluminescent materials , where bromine enhances spin-orbit coupling for triplet-state emission .

Q. What methodologies enable the detection of trace impurities in this compound batches?

- LC-MS/MS with electrospray ionization (ESI) identifies low-abundance byproducts (e.g., dehalogenated or dimerized species).

- GC-MS detects volatile impurities (e.g., residual solvents).

- ICP-OES quantifies heavy metal contaminants (e.g., Pd from catalytic steps). Establish a limit of detection (LOD) ≤ 0.1% for regulatory compliance .

Data Analysis and Interpretation

Q. How should researchers statistically analyze reproducibility issues in synthetic yields of this compound?

Perform triplicate experiments under identical conditions and apply Student’s t-test to assess yield variability. If significant differences arise (p < 0.05), investigate factors like oxygen/moisture sensitivity or catalyst deactivation. Use ANOVA for multi-variable optimization (e.g., temperature, solvent ratio) to identify critical parameters .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SNAr (nucleophilic aromatic substitution) pathways. Compare bromine’s leaving group ability with other halogens using Hammett constants (σₚ ≈ 0.23 for Br). Validate predictions with kinetic studies (e.g., monitoring reaction rates via ¹H NMR) .

Ethical and Compliance Considerations

Q. How can researchers ensure ethical use of this compound in non-pharmaceutical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.